molecular formula C16H14N4O4 B6434136 benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 1904025-68-8

benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No. B6434136
CAS RN: 1904025-68-8
M. Wt: 326.31 g/mol
InChI Key: OTHCUKKQRNCVNA-UHFFFAOYSA-N
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Description

This compound is a derivative of carbamic acid and benzyl alcohol . It has a molecular formula of C13H12N2O3 and an average mass of 244.246 Da . It is also known as benzyl 2-oxo-1,2-dihydropyridin-3-ylcarbamate .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further linked to a 2-oxo-1,2-dihydropyridin-3-yl group . The exact structure can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

This compound has a number of heavy atoms: 18, and a number of aromatic heavy atoms: 12 . Its molar refractivity is 67.34 . It has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.2 . It is soluble with a solubility of 0.854 mg/ml .

Safety and Hazards

The safety information available indicates that this compound has a hazard statement of H302 . The signal word associated with this compound is "Warning" .

properties

IUPAC Name

benzyl N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-15-12(7-4-8-17-15)14-19-13(24-20-14)9-18-16(22)23-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHCUKKQRNCVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

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